Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-
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Overview
Description
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- is a chemical compound with the molecular formula C11H7Cl2NO It is a derivative of benzenamine, where two chlorine atoms are substituted at the 2 and 4 positions, and a furanylmethylene group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- typically involves the reaction of 2,4-dichlorobenzenamine with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
2,4-Dichlorobenzenamine+Furfural→Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenamine: A precursor in the synthesis of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-.
Furfural: Another precursor used in the synthesis.
Other Schiff Bases: Compounds with similar structures but different substituents.
Uniqueness
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- is unique due to its specific substitution pattern and the presence of the furanylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
81335-99-1 |
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Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-7H |
InChI Key |
MIZWEEUKKGDJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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